molecular formula C17H22FN3O3 B2506782 N'-(2-Fluorophenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide CAS No. 2380194-57-8

N'-(2-Fluorophenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide

Cat. No. B2506782
CAS RN: 2380194-57-8
M. Wt: 335.379
InChI Key: WEAXMAABXPVWJI-UHFFFAOYSA-N
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Description

N'-(2-Fluorophenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide, commonly referred to as FMOX, is a novel small molecule that has gained significant attention in the scientific research community due to its potential therapeutic applications. FMOX is a potent inhibitor of protein-protein interactions, which are critical for many cellular processes, including signal transduction and gene expression. In

Scientific Research Applications

FMOX has been studied extensively for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. FMOX has also been investigated for its potential use in the treatment of HIV, as it has been shown to inhibit the interaction between the viral protein Tat and the human protein Cyclin T1.

Mechanism of Action

FMOX exerts its inhibitory effects by binding to specific sites on proteins that are involved in protein-protein interactions. By disrupting these interactions, FMOX can interfere with critical cellular processes, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
FMOX has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer and anti-HIV properties, FMOX has been shown to have anti-inflammatory effects and to inhibit the formation of blood clots. FMOX has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One of the main advantages of FMOX is its potency, which makes it a valuable tool for studying protein-protein interactions. However, its potency can also be a limitation, as it may lead to off-target effects and toxicity. Additionally, FMOX is relatively expensive and difficult to synthesize, which can limit its use in large-scale experiments.

Future Directions

There are several potential future directions for the study of FMOX. One area of interest is the development of FMOX analogs with improved potency and selectivity. Another area of interest is the exploration of FMOX's potential use in combination with other cancer therapies, such as chemotherapy and immunotherapy. Additionally, further studies are needed to better understand the mechanisms underlying FMOX's neuroprotective effects and to explore its potential use in the treatment of neurodegenerative diseases.

Synthesis Methods

The synthesis of FMOX involves a multi-step process that includes the preparation of key intermediates and the final coupling reaction. The starting material for the synthesis is 2-fluoroaniline, which is converted to the corresponding amide using oxalyl chloride and dimethylformamide. The amide is then reacted with 1-morpholin-4-ylcyclobutanecarboxylic acid to form the key intermediate, which is subsequently coupled with methyl chlorooxamate to yield FMOX.

properties

IUPAC Name

N'-(2-fluorophenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FN3O3/c18-13-4-1-2-5-14(13)20-16(23)15(22)19-12-17(6-3-7-17)21-8-10-24-11-9-21/h1-2,4-5H,3,6-12H2,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEAXMAABXPVWJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CNC(=O)C(=O)NC2=CC=CC=C2F)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(2-fluorophenyl)-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}ethanediamide

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